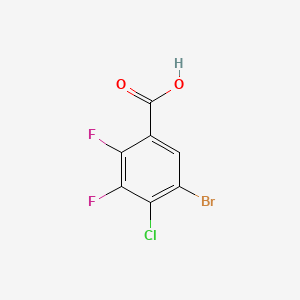
5-Bromo-4-chloro-2,3-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-2,3-difluorobenzoic acid is a synthetic organic compound with the molecular formula C7H2BrClF2O2 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2,3-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a difluorobenzoic acid precursor. The process may include:
Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas or thionyl chloride.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as hydrogen fluoride or fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction Vessel: Use of stainless steel reactors to withstand corrosive reagents.
Temperature Control: Maintaining optimal temperatures to facilitate the halogenation reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Benzoic Acids: Formation of various substituted benzoic acids depending on the reagents used.
Coupled Products: Formation of biaryl compounds through coupling reactions.
科学的研究の応用
5-Bromo-4-chloro-2,3-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential in drug discovery and development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Bromo-4-chloro-2,3-difluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies.
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-2-fluorobenzoic acid: Similar structure but with one less fluorine atom.
4-Bromo-2,5-difluorobenzoic acid: Different substitution pattern on the benzene ring.
2-Chloro-4,5-difluorobenzoic acid: Lacks the bromine atom but has similar fluorine and chlorine substitutions.
Uniqueness
5-Bromo-4-chloro-2,3-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of multiple halogen atoms enhances its ability to participate in diverse chemical reactions and interact with various molecular targets.
特性
分子式 |
C7H2BrClF2O2 |
|---|---|
分子量 |
271.44 g/mol |
IUPAC名 |
5-bromo-4-chloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H2BrClF2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,(H,12,13) |
InChIキー |
QZYLDXUOQMAHDA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


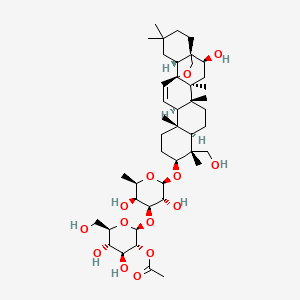
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)
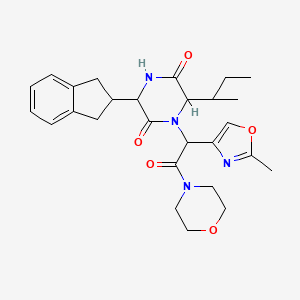
![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

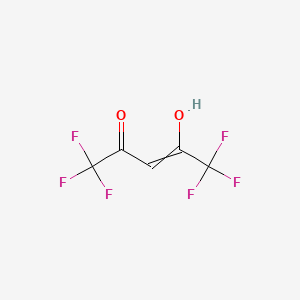
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
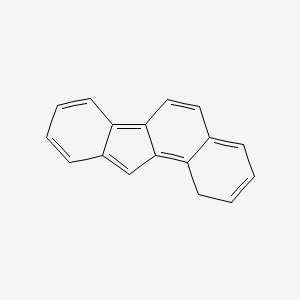
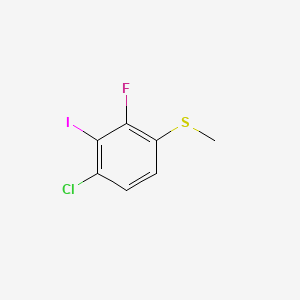
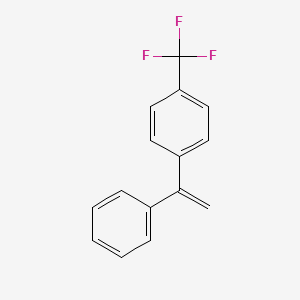
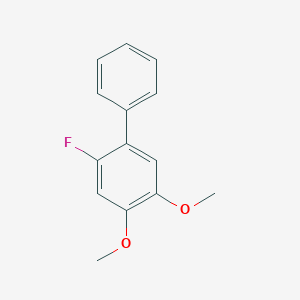
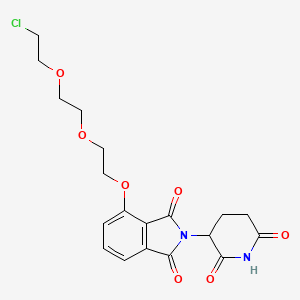
![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
